molecular formula C22H21BrN2O2S B15010155 (2E,5E)-5-(5-bromo-2-methoxybenzylidene)-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(5-bromo-2-methoxybenzylidene)-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B15010155
M. Wt: 457.4 g/mol
InChI Key: ZIIGVVJKJMSPEU-KAWQFOENSA-N
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Description

(2E,5E)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-CYCLOPENTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a brominated methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-CYCLOPENTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

    Introduction of the Brominated Methoxyphenyl Group: This step involves the bromination of a methoxyphenyl precursor, followed by its attachment to the thiazolidinone ring through a condensation reaction.

    Cyclopentyl Group Addition: The cyclopentyl group can be introduced via a Grignard reaction or similar organometallic coupling methods.

    Final Condensation: The final step involves the condensation of the intermediate with a phenylimine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-CYCLOPENTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

(2E,5E)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-CYCLOPENTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E,5E)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-CYCLOPENTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-5-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-3-CYCLOPENTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
  • (2E,5E)-5-[(5-FLUORO-2-METHOXYPHENYL)METHYLIDENE]-3-CYCLOPENTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
  • (2E,5E)-5-[(5-IODO-2-METHOXYPHENYL)METHYLIDENE]-3-CYCLOPENTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2E,5E)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-CYCLOPENTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its specific brominated methoxyphenyl group, which imparts distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs

Properties

Molecular Formula

C22H21BrN2O2S

Molecular Weight

457.4 g/mol

IUPAC Name

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclopentyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H21BrN2O2S/c1-27-19-12-11-16(23)13-15(19)14-20-21(26)25(18-9-5-6-10-18)22(28-20)24-17-7-3-2-4-8-17/h2-4,7-8,11-14,18H,5-6,9-10H2,1H3/b20-14+,24-22?

InChI Key

ZIIGVVJKJMSPEU-KAWQFOENSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCC4

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCC4

Origin of Product

United States

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